molecular formula C19H20N2O2S B3004853 (E)-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)-3-(4-(methylthio)phenyl)acrylamide CAS No. 1798406-77-5

(E)-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)-3-(4-(methylthio)phenyl)acrylamide

Cat. No.: B3004853
CAS No.: 1798406-77-5
M. Wt: 340.44
InChI Key: IIPSRJAKRXKJBF-KPKJPENVSA-N
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Description

(E)-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)-3-(4-(methylthio)phenyl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes both amide and acrylamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)-3-(4-(methylthio)phenyl)acrylamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(methylthio)benzaldehyde and 4-(2-(methylamino)-2-oxoethyl)aniline.

    Formation of the Acrylamide Moiety: The key step involves the formation of the acrylamide moiety through a condensation reaction between the aldehyde and the aniline derivative in the presence of a base such as potassium carbonate.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, solvent recycling and the use of greener reagents can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)-3-(4-(methylthio)phenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)-3-(4-(methylthio)phenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its amide and acrylamide functionalities, which are common in biological systems.

Medicine

Medically, this compound may have potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of cancer and inflammation.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to undergo polymerization reactions. It may also serve as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)-3-(4-(methylthio)phenyl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. The amide and acrylamide groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The methylthio group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2-(methylamino)-2-oxoethyl)phenyl)acrylamide: Lacks the methylthio group, which may affect its reactivity and biological activity.

    N-(4-(2-(methylamino)-2-oxoethyl)phenyl)-3-phenylacrylamide: Lacks the methylthio group on the phenyl ring, which could influence its chemical properties and applications.

    N-(4-(2-(methylamino)-2-oxoethyl)phenyl)-3-(4-methoxyphenyl)acrylamide: Contains a methoxy group instead of a methylthio group, potentially altering its reactivity and interactions.

Uniqueness

(E)-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)-3-(4-(methylthio)phenyl)acrylamide is unique due to the presence of both the methylthio and acrylamide groups, which confer distinct chemical and biological properties. These functionalities allow for a wide range of applications and make it a versatile compound in various fields of research and industry.

Biological Activity

(E)-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)-3-(4-(methylthio)phenyl)acrylamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The compound is characterized by the following structural features:

  • Acrylamide moiety : A key component that contributes to its reactivity.
  • Methylthio and methylamino substituents : These groups may enhance the compound's biological properties.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that it can inhibit cell proliferation in breast cancer (MDA-MB-231) and cervical cancer (HeLa) cell lines.

Cell Line IC50 (µM) Reference
MDA-MB-2311.5
HeLa2.3
A27801.8

The mechanism by which this compound exerts its antiproliferative effects appears to involve:

  • Inhibition of cell cycle progression : The compound induces G1 phase arrest in cancer cells, preventing them from entering mitosis.
  • Apoptosis induction : It promotes programmed cell death through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

  • Study on MDA-MB-231 Cells :
    • Objective : To evaluate the antiproliferative effects and mechanism of action.
    • Findings : Treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups.
    • : The compound shows promise as a potential therapeutic agent against breast cancer.
  • Study on HeLa Cells :
    • Objective : To assess the cytotoxicity and effects on cell cycle regulation.
    • Findings : The compound caused a dose-dependent inhibition of cell proliferation and induced G1 phase arrest.
    • : Results suggest that this compound could be further developed for cervical cancer treatment.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the methylthio and methylamino groups have been shown to influence potency and selectivity towards different cancer types.

Properties

IUPAC Name

(E)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-3-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-20-19(23)13-15-3-8-16(9-4-15)21-18(22)12-7-14-5-10-17(24-2)11-6-14/h3-12H,13H2,1-2H3,(H,20,23)(H,21,22)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPSRJAKRXKJBF-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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